p-Butoxybenzylidene p-ethylaniline
Description
p-Butoxybenzylidene p-ethylaniline is an organic compound characterized by a central imine (-CH=N-) linkage, connecting a p-butoxybenzylidene group to a p-ethylaniline group. This structure is a classic example of a calamitic (rod-like) molecule, a common motif for inducing liquid crystalline behavior. The molecule consists of a rigid core composed of two benzene (B151609) rings linked by the imine group, and flexible terminal chains at opposite ends—a butoxy group (-OC₄H₉) and an ethyl group (-C₂H₅). It is this combination of rigidity and flexibility that is fundamental to the formation of mesophases, the state of matter between a conventional liquid and a solid crystal.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (E)-1-(4-butoxyphenyl)-N-(4-ethylphenyl)methanimine |
| Molecular Formula | C₁₉H₂₃NO |
| Molar Mass | 281.40 g/mol |
| Canonical SMILES | CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC |
| Class | Schiff Base / Imine |
This compound belongs to a well-studied family of Schiff base liquid crystals known as N-(p-n-alkoxybenzylidene)-p-n-alkylanilines, often abbreviated as nO.m compounds. In this notation, 'n' represents the number of carbon atoms in the alkoxy chain and 'm' represents the number of carbons in the alkyl chain. Thus, this compound is designated as the 4O.2 compound in this homologous series.
The research into such series is pivotal for understanding structure-property relationships in liquid crystals. researchgate.net By systematically varying the lengths of the terminal 'n' and 'm' chains, scientists can precisely tune the physical properties of the material, including the temperature ranges at which different liquid crystal phases (mesophases) appear and disappear. researchgate.net Shorter chains, for instance, tend to favor the nematic phase, which is characterized by long-range orientational order but no positional order, while longer chains often promote the formation of more ordered smectic phases, where molecules align in layers. researchgate.netresearchgate.net The study of these homologous series allows for the development of models that predict the mesomorphic behavior of a given compound based on its molecular structure. researchgate.net
The significance of compounds like this compound lies in their contribution to the fundamental understanding of phase transitions. The transition from a crystalline solid to a nematic liquid crystal, and then to an isotropic liquid, are fundamental thermodynamic processes. The study of these transitions in well-defined series of compounds provides critical data for testing and refining theoretical models of condensed matter physics.
A famous example from a related class is N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), which was one of the first room-temperature nematic liquid crystals discovered and became a benchmark for studying liquid crystal physics. researchgate.netmdpi.com The transition of bulk MBBA from the crystalline phase to the nematic phase occurs at approximately 295 K, and from the nematic to the isotropic liquid phase at 317 K. mdpi.com While specific transition temperatures for this compound are not widely cited in general literature, its behavior is governed by the same principles. Its properties are influenced by the interplay of molecular shape, polarity arising from the butoxy group, and the anisotropic forces between molecules that lead to self-assembly into ordered, fluid phases.
The study of liquid crystals began in 1888 with the work of Austrian botanist Friedrich Reinitzer on cholesterol derivatives. However, the field remained a scientific curiosity for many decades. A significant resurgence in interest occurred after World War II, with systematic efforts to synthesize new liquid crystalline materials.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-butoxyphenyl)-N-(4-ethylphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-5-14-21-19-12-8-17(9-13-19)15-20-18-10-6-16(4-2)7-11-18/h6-13,15H,3-5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVREZVTBBIYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |
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DSSTOX Substance ID |
DTXSID4024698, DTXSID50860439 | |
| Record name | 4-Butyloxybenzal-4'-ethylaniline | |
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| Record name | 1-(4-Butoxyphenyl)-N-(4-ethylphenyl)methanimine | |
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Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-butyloxybenzal-4-ethylaniline is an off-white powder. (NTP, 1992) | |
| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |
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CAS No. |
29743-15-5 | |
| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |
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| Record name | 4-Butyloxybenzal-4'-ethylaniline | |
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| Record name | NSC171003 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-Butyloxybenzal-4'-ethylaniline | |
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Melting Point |
104.9 °F (Turbid) (NTP, 1992) | |
| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |
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| URL | https://cameochemicals.noaa.gov/chemical/19933 | |
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Synthetic Methodologies and Route Optimization for P Butoxybenzylidene P Ethylaniline
Established Reaction Pathways for Imine Synthesis
The most conventional and widely employed method for synthesizing p-Butoxybenzylidene p-ethylaniline is the direct condensation of p-butoxybenzaldehyde with p-ethylaniline. This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which subsequently dehydrates to yield the final imine product.
The general reaction is as follows:
p-butoxybenzaldehyde + p-ethylaniline ⇌ this compound + H₂O
This equilibrium-driven reaction often necessitates the removal of water to drive the reaction towards the product side. A common laboratory technique to achieve this is azeotropic distillation using a Dean-Stark apparatus, with a suitable solvent like benzene (B151609) or toluene. Alternatively, dehydrating agents can be employed. The reaction is typically carried out under reflux conditions. For instance, a mixture of the aldehyde and amine in a solvent such as ethanol, with a catalytic amount of a protic acid like glacial acetic acid, is refluxed for a period of one to two hours. After cooling, the product often precipitates and can be collected by filtration. ripublication.com
Advanced Synthetic Approaches for Enhanced Yield and Purity
In the pursuit of more efficient and environmentally friendly synthetic routes, several advanced methodologies have been applied to the synthesis of Schiff bases, including this compound. These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. For the preparation of Schiff bases, this technique can significantly accelerate the reaction rate. In a typical microwave-assisted synthesis, equimolar amounts of p-butoxybenzaldehyde and p-ethylaniline can be mixed, sometimes in the presence of a solid support or a catalyst, and irradiated in a microwave oven. This method can often be performed under solvent-free conditions, which aligns with the principles of green chemistry. The high efficiency of microwave heating can lead to the formation of the desired product in a matter of minutes with high yields.
Solvent-Free Synthesis: Conducting the reaction in the absence of a solvent is another green chemistry approach that has been successfully applied to imine synthesis. This can be achieved by grinding the solid reactants together, sometimes with a catalytic amount of a solid acid, or by heating a neat mixture of the reactants. Solvent-free methods reduce waste, avoid the use of potentially toxic solvents, and can simplify product isolation.
The table below provides a comparison of different synthetic methods for Schiff bases, highlighting the advantages of advanced approaches.
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Ref. |
| Conventional Heating | Glacial Acetic Acid | Ethanol | 1-2 hours | Moderate | ripublication.com |
| Microwave Irradiation | None/Solid Support | Solvent-free or minimal solvent | 30 seconds - 2 minutes | High | bnmu.ac.in |
| Grinding | None/Solid Acid | Solvent-free | Varies | Good to Excellent |
Optimization of Reaction Conditions for Scalable Research Synthesis
The optimization of reaction conditions is crucial for developing a scalable and efficient synthesis of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reactant stoichiometry.
Catalyst Selection: While acid catalysis is standard, the type and amount of acid can influence the reaction rate and yield. Both Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids have been used. In some green chemistry approaches, natural catalysts derived from sources like kinnow peel powder have been shown to be effective. nih.gov
Solvent Effects: The choice of solvent can impact the reaction equilibrium and the ease of product isolation. While alcohols like ethanol are common, the use of water as a solvent in some modern synthetic protocols offers an environmentally benign alternative. bnmu.ac.in Dichloromethane has also been used at room temperature, with a dehydrating agent like anhydrous magnesium sulfate to drive the reaction forward. bnmu.ac.in
Temperature and Reaction Time: Conventional methods often require elevated temperatures (reflux) for several hours. In contrast, microwave-assisted synthesis can be completed in minutes at a controlled temperature. Optimization involves finding the lowest possible temperature and shortest reaction time that still provide a high yield of the desired product.
The following table summarizes the optimization of various reaction parameters for the synthesis of Schiff bases.
| Parameter | Variation | Observation |
| Catalyst | No catalyst vs. Acid catalyst | Acid catalysis significantly increases the reaction rate. |
| Solvent | Ethanol, Dichloromethane, Water, Solvent-free | Yields and reaction times vary. Solvent-free and water-based systems are greener alternatives. |
| Temperature | Room temperature vs. Reflux vs. Microwave | Higher temperatures generally lead to faster reactions, with microwave heating being the most rapid. |
| Reactant Ratio | Equimolar vs. Excess of one reactant | An excess of the amine can sometimes be used to drive the reaction forward, though equimolar amounts are typical. |
Mechanistic Investigations of the Condensation Reaction
The formation of this compound proceeds through a well-established two-step mechanism: nucleophilic addition followed by dehydration.
Step 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the nitrogen atom of the primary amine (p-ethylaniline) on the electrophilic carbonyl carbon of the aldehyde (p-butoxybenzaldehyde). This leads to the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield a neutral carbinolamine (also known as a hemiaminal).
Step 2: Dehydration Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms a double bond with the adjacent carbon, leading to the elimination of a water molecule and the formation of an iminium ion. Finally, deprotonation of the nitrogen atom by a base (such as water or another amine molecule) yields the stable imine, this compound.
Molecular Structure and Conformation Studies of P Butoxybenzylidene P Ethylaniline
Theoretical and Computational Analysis of Molecular Geometry
Theoretical and computational methods are powerful tools for investigating the molecular geometry and electronic structure of compounds like p-Butoxybenzylidene p-ethylaniline. These approaches provide detailed insights into the molecule's preferred conformation, bond parameters, and electronic properties at an atomic level.
Quantum Mechanical Approaches to Conformation
Quantum mechanical calculations are employed to determine the potential energy surface of the molecule, which helps in identifying the most stable conformational isomers. These methods, such as semi-empirical and ab initio calculations, solve the Schrödinger equation for the molecule to yield its energy and wavefunction. By systematically varying the dihedral angles of the rotatable bonds, a conformational analysis can be performed to locate the global minimum energy structure. For analogous molecules, it has been shown that the conformation is defined by the rotational angles around the C-N and C-C single bonds adjacent to the central imine group.
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) has become a standard method for the structural elucidation of organic molecules due to its balance of accuracy and computational cost. DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties. For Schiff bases similar to this compound, DFT studies, often using functionals like B3LYP with various basis sets, have been instrumental in determining bond lengths, bond angles, and dihedral angles of the ground state. researchgate.net These calculations can reveal the planarity or non-planarity of the molecule, which is a key factor in its electronic and liquid crystalline properties.
Evaluation of Atomic Charge and Dipole Moment at Atomic Centers
| Computed Property | Value (for p-Methoxybenzylidene p-ethylaniline) |
| Molecular Formula | C16H17NO |
| Molecular Weight | 239.31 g/mol |
| XLogP3 | 4.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 239.131014 g/mol |
| Topological Polar Surface Area | 21.6 Ų |
Spectroscopic Characterization Techniques for Conformational Analysis
Spectroscopic techniques provide experimental evidence to support and refine the theoretical models of molecular structure and conformation. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are two of the most powerful and commonly used methods for the characterization of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and integration of the peaks in an NMR spectrum help to identify the different types of protons and carbons and their connectivity within the molecule.
Specific NMR data for this compound is not available in the searched results. However, the following table shows typical ¹H NMR chemical shifts for the related fragments, 4-ethylaniline (B1216643) and N-ethylaniline, which form part of the target molecule's structure. chemicalbook.comchemicalbook.com
| Fragment | Proton | Chemical Shift (ppm) |
| 4-Ethylaniline | Aromatic-H | 6.58 - 6.96 |
| NH₂ | 3.40 | |
| -CH₂- | 2.51 | |
| -CH₃ | 1.17 | |
| N-Ethylaniline | Aromatic-H | 6.58 - 7.15 |
| NH | 3.42 | |
| -CH₂- | 3.11 | |
| -CH₃ | 1.22 |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and to probe the vibrational modes of a molecule. Each type of bond and functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, key vibrational bands would include those for the C=N (imine) stretching, C-H stretching (aromatic and aliphatic), C-O-C (ether) stretching, and various aromatic ring vibrations. The positions of these bands can be sensitive to the molecular conformation.
While an FTIR spectrum specific to this compound was not found, the characteristic FTIR absorption bands for poly(N-ethylaniline) can provide insight into the expected vibrational modes associated with the ethylaniline portion of the molecule. researchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) (for poly(N-ethylaniline)) |
| N-H Stretching | ~3400-3300 |
| Aliphatic C-H Stretching | ~3000-2800 |
| C=C Stretching (Quinoid & Benzenoid) | ~1600-1500 |
| C-N Stretching | ~1160 |
| C-H Out-of-plane Bending | ~800 |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₁₉H₂₃NO), the calculated molecular weight is 281.4 g/mol . nih.gov
Upon ionization in a mass spectrometer, the molecule forms a molecular ion (M⁺), which can then break apart into smaller, charged fragments. The pattern of these fragments provides a roadmap to the molecule's original structure. The major observed mass-to-charge ratio (m/z) peaks for this compound are found at 281, 225, 210, 143, and others. nih.gov
The fragmentation of Schiff bases like this compound is influenced by the stability of the resulting ions and the relative strengths of its bonds. tutorchase.com The structure contains several key features that dictate its fragmentation: a butoxy group, an ethyl group, two phenyl rings, and a central imine (-CH=N-) linkage.
A plausible fragmentation pathway involves:
Loss of a propyl radical (C₃H₇•): Cleavage within the butoxy group can lead to the loss of a propyl radical, resulting in a fragment ion. For instance, the peak at m/z 225 could correspond to the loss of a butoxy radical followed by rearrangement, a common pathway for aryl ethers. miamioh.edu
Cleavage at the imine bond: The C-N and C=N bonds are common sites of fragmentation. libretexts.org Cleavage can occur on either side of the imine carbon.
Formation of benzyl (B1604629) and aniline (B41778) fragments: Scission of the bond between the benzylidene ring and the imine carbon can lead to the formation of a stable, substituted benzyl cation or a substituted aniline fragment.
Loss of small molecules: The fragmentation pattern can also show the loss of small, neutral molecules. libretexts.org
The table below summarizes the key mass spectrometry data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃NO | nih.gov |
| Molecular Weight | 281.4 g/mol | nih.gov |
| Major m/z Peaks | ||
| Peak 1 | 281 ([M]⁺) | nih.gov |
| Peak 2 | 225 | nih.gov |
| Peak 3 | 210 | nih.gov |
| Peak 4 | 143 | nih.gov |
This interactive table summarizes key mass spectrometry data.
X-ray Diffraction Studies of Crystalline and Ordered Phases
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in crystalline solids, providing insights into molecular packing and the existence of different solid-state forms.
For Schiff base liquid crystals, molecular packing is a key determinant of their mesomorphic properties. researchgate.netmdpi.com While a specific crystal structure for this compound is not available in the reviewed literature, studies on analogous compounds provide significant insight. For example, research on similar Schiff base compounds reveals that the molecules can adopt bent or non-linear conformations in the solid state. researchgate.netrsc.org This bending can lead to complex packing arrangements, such as interdigitated or layered structures where the aromatic cores and aliphatic chains segregate into distinct domains. researchgate.netrsc.org
Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. These different forms, known as polymorphs, can have distinct physical properties. Powder X-ray diffraction (PXRD) is a primary tool for identifying and distinguishing between polymorphic forms, as each unique crystal structure produces a characteristic diffraction pattern. mdpi.com
Liquid crystalline materials like this compound often exhibit rich polymorphic behavior, including transitions between different crystalline (Cr) and smectic (Sm) phases. Each of these phases would give rise to a unique powder diffraction pattern. researchgate.net A PXRD analysis provides a fingerprint of the specific form present in a sample by plotting the intensity of diffracted X-rays versus the diffraction angle (2θ). mdpi.com
While specific PXRD data for this compound is not detailed in the available research, the general methodology would involve:
Sample Preparation: The powdered sample is uniformly spread onto a sample holder.
Data Collection: The sample is irradiated with monochromatic X-rays, and a detector records the angles and intensities of the diffracted beams.
Pattern Analysis: The resulting diffractogram, a plot of intensity vs. 2θ, is analyzed. The positions and relative intensities of the peaks are characteristic of a specific crystalline phase.
By comparing the PXRD pattern of an unknown sample to reference patterns from known polymorphs, one can identify the phase composition. researchgate.net This technique is crucial for quality control and for studying the phase transitions that are central to the behavior of liquid crystals. nih.gov
In-depth Analysis of this compound's Liquid Crystalline Properties Remains Elusive
This report aimed to provide a thorough, data-driven article on the liquid crystalline properties of this compound, adhering to a strict outline focusing on its nematic, smectic, and isotropic phases, as well as the thermodynamics and kinetics of its phase transitions. However, repeated and targeted searches for primary research articles, and thermodynamic and kinetic databases have failed to yield the specific quantitative data required for a detailed analysis of this particular compound.
While extensive research exists for analogous compounds, such as those with different alkyl or alkoxy chain lengths, a direct and detailed investigation into the unique phase behavior of this compound appears to be a gap in the current scientific literature. Therefore, the construction of a scientifically accurate article with the requested detailed research findings and data tables is not possible at this time.
Further experimental investigation using techniques such as differential scanning calorimetry (DSC) for thermodynamic analysis, polarized optical microscopy for mesophase identification, and X-ray diffraction for structural elucidation would be necessary to characterize the liquid crystalline properties of this compound. Such studies would be essential to determine its transition temperatures, enthalpy changes associated with these transitions, and the specific nature of its smectic phases, including the potential existence of a Smectic G phase. Additionally, kinetic studies would be required to understand the rates and mechanisms of its phase transformations.
Until such research is conducted and published, a detailed and authoritative article on the liquid crystalline phase behavior of this compound, as per the specified outline, cannot be generated.
Liquid Crystalline Phase Behavior of P Butoxybenzylidene P Ethylaniline
Phase Transition Studies
Polymorphism and Its Methodological Resolution
The existence of multiple crystalline forms, or polymorphism, is a significant characteristic of p-Butoxybenzylidene p-ethylaniline and related Schiff base liquid crystals. These different solid-state structures, while chemically identical, can exhibit distinct physical properties, including melting points and transition temperatures into the liquid crystalline phase. The resolution and characterization of these polymorphs are crucial for understanding the complete phase behavior of the material and for its potential applications.
The primary experimental techniques employed to investigate and resolve the polymorphism of this compound include:
Differential Scanning Calorimetry (DSC): This technique is fundamental in identifying the various phase transitions of the material. By measuring the heat flow into or out of a sample as a function of temperature, DSC can detect the enthalpy changes associated with transitions between different crystalline forms (solid-solid transitions) and from a crystalline solid to a mesophase or isotropic liquid. For instance, studies on related compounds like N-(4-methoxybenzylidene)-4-butylaniline (MBBA) have effectively used DSC to distinguish between stable and metastable crystalline phases. mdpi.comresearchgate.net
Polarizing Optical Microscopy (POM): POM is an indispensable tool for the direct observation and identification of liquid crystalline textures. Each type of mesophase (e.g., nematic, smectic) exhibits characteristic optical textures when viewed between crossed polarizers. By carefully observing the textural changes upon heating and cooling, researchers can identify the sequence of phases and detect the presence of different crystalline forms that may melt into different mesophases.
X-ray Diffraction (XRD): XRD provides detailed information about the molecular arrangement in both the crystalline and liquid crystalline states. In the context of polymorphism, XRD is used to determine the crystal structure of each polymorphic form, revealing differences in lattice parameters and molecular packing. In the mesophases, XRD helps to elucidate the nature of the liquid crystalline order, such as the layer spacing in smectic phases.
Through the combined application of these methods, a comprehensive picture of the polymorphic landscape of this compound can be constructed.
Influence of Molecular Structure on Mesophase Formation
The formation of liquid crystalline phases, or mesophases, in this compound is a direct consequence of its specific molecular structure. The molecule's elongated, rod-like shape, a common feature of calamitic (rod-shaped) liquid crystals, is a primary driver for the emergence of anisotropic, partially ordered fluid phases.
Several key structural features of this compound contribute to its mesomorphic behavior:
Rigid Core: The central part of the molecule consists of two phenyl rings linked by a Schiff base (-CH=N-) group. This rigid core provides the necessary structural anisotropy and promotes the parallel alignment of molecules, which is characteristic of liquid crystalline ordering.
Flexible Terminal Chains: The molecule possesses two flexible alkyl chains at its ends: a butoxy group (-OC4H9) and an ethyl group (-C2H5). The length and nature of these terminal chains play a critical role in modulating the mesophase behavior.
The influence of the alkoxy chain length on the mesomorphic properties is a well-studied phenomenon in homologous series of Schiff bases. Research on series of N-(p-alkoxybenzylidene)-p-alkylanilines demonstrates a general trend where increasing the length of the alkoxy chain can lead to the stabilization of higher-ordered smectic phases in addition to the nematic phase. This is attributed to the increased van der Waals interactions between the longer chains, which favor a more layered molecular arrangement.
For this compound, the specific lengths of the butoxy and ethyl chains result in a particular range of temperatures over which its mesophases are stable. The interplay between the rigid core and the flexible chains dictates the delicate balance of intermolecular forces that governs the transitions between the crystalline, liquid crystalline, and isotropic liquid states. Studies on related systems have shown that even small changes in the substitution pattern or chain length can significantly alter the transition temperatures and the types of mesophases observed. mdpi.com
Below is a table summarizing the key molecular components and their influence on the mesophase formation of this compound and related compounds.
| Molecular Component | Structure | Role in Mesophase Formation |
| IUPAC Name | 1-(4-butoxyphenyl)-N-(4-ethylphenyl)methanimine | |
| CAS Number | 29743-15-5 | |
| Chemical Formula | C19H23NO | |
| p-Butoxybenzylidene group | C4H9O-C6H4-CH= | Provides a flexible end chain and contributes to the overall molecular length. |
| p-ethylaniline group | =N-C6H4-C2H5 | Provides a shorter flexible end chain and influences the molecular packing. |
Intermolecular Interactions and Ordering Phenomena in P Butoxybenzylidene P Ethylaniline Systems
Theoretical Frameworks for Intermolecular Forces
The behavior of liquid crystals is governed by a complex array of intermolecular forces. Understanding these forces is crucial for predicting and explaining the mesomorphic properties of compounds like p-Butoxybenzylidene p-ethylaniline. Several theoretical frameworks have been developed to model these interactions, ranging from detailed quantum mechanical approaches to more simplified potential functions.
Modified Rayleigh-Schrödinger Perturbation Theory
The Rayleigh-Schrödinger perturbation theory is a fundamental quantum mechanical method used to approximate the energies and wavefunctions of a system that is slightly perturbed from a system whose solution is known. tcd.ie In the context of intermolecular interactions, this theory allows for the calculation of interaction energies by treating the interaction between molecules as a perturbation to the individual, isolated molecules. ntnu.no
A modified version of this theory extends its applicability to systems where the unperturbed Hamiltonian is not diagonal, which can be particularly useful for complex molecular systems. aps.org This approach can serve as an effective resummation technique, providing more accurate results for phenomena like anharmonic oscillations. aps.org The total interaction energy between two molecules can be decomposed into several components, including electrostatic, polarization, dispersion, and repulsion energies. scirp.org This decomposition provides a detailed picture of the forces at play. For instance, in systems with long-range interactions, the standard additive thermodynamic framework may not apply, and a modified theory is needed to account for the non-additive nature of the system's energy. ntnu.noacs.org
Multicenter-Multipole Expansion Method for Long-Range Interactions
For long-range interactions, the multicenter-multipole expansion method offers a powerful tool for calculating the electrostatic energy between molecules. scirp.orgresearchgate.net This method expands the interaction potential in terms of the multipole moments (monopoles, dipoles, quadrupoles, etc.) located at different centers within each molecule, typically the atomic nuclei. researchgate.netscirp.orgcuni.cz
The total electrostatic energy is then expressed as a sum of terms representing monopole-monopole, monopole-dipole, dipole-dipole, and higher-order multipole interactions. scirp.org While the expansion is theoretically infinite, in practice, truncating the series after the first few terms often provides a sufficiently accurate description for many molecular systems. scirp.org The convergence of this expansion is dependent on the ratio of the intermolecular distance to the dimensions of the molecules themselves. researchgate.net It is particularly effective when the distance between molecules is significantly larger than their individual sizes. researchgate.net
Potential Functions for Short-Range Interactions
At shorter intermolecular distances, where the electron clouds of molecules begin to overlap, the interactions become more complex and are not well-described by the multipole expansion alone. For these short-range interactions, various potential functions are employed. These interactions are crucial in determining the orientational order of molecules dissolved in liquid crystal solvents. tandfonline.comubc.ca
It has been proposed that the orientational energy in nematic liquid crystals arises from the total attractive interaction energy, which is influenced by order-dependent radial correlations between the rod-like molecular cores. aip.org The "6-exp" type potential functions have been found to be particularly effective in explaining molecular packing, often outperforming the more common Lennard-Jones potentials. scirp.org These models for short-range potentials often depend sensitively on the detailed geometry of the molecules, taking into account factors like molecular size and shape. tandfonline.comubc.ca The interplay between long-range crystal order and short-range molecular interactions can significantly influence material properties. acs.org
Orientational Ordering and Order Parameter Determination
A key characteristic of the nematic phase of liquid crystals is the long-range orientational order of the constituent molecules. This ordering is described by the order parameter, which quantifies the degree to which the molecules are aligned along a common direction, known as the director.
Experimental Methods for Order Parameter Measurement
Several experimental techniques are available to determine the orientational order parameter in liquid crystals. researchgate.net These methods typically exploit the anisotropy of a physical property that arises from the molecular ordering.
Refractive Index Measurements: The birefringence of a liquid crystal, which is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices, is directly related to the orientational order parameter. researchgate.nettandfonline.comicm.edu.pl By measuring these refractive indices as a function of temperature, the order parameter can be determined. cdnsciencepub.comtandfonline.com This method is advantageous because it can be applied to various liquid crystalline phases, including nematic, cholesteric, and smectic phases. researchgate.nettandfonline.com The principal molecular polarizabilities can be calculated from refractive index and density data, which are then used to determine the order parameter. tandfonline.comtandfonline.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy, when used with paramagnetic spin probes dissolved in the liquid crystal, is a highly sensitive technique for studying molecular dynamics and orientation. tandfonline.comcore.ac.uk The EPR spectrum of the spin probe is sensitive to its orientation relative to the external magnetic field, and analysis of the spectral line shapes allows for the determination of the order parameter of the probe, which in turn reflects the ordering of the host liquid crystal. tandfonline.comcore.ac.uktandfonline.com This method can provide detailed information about the local order and director distribution. tandfonline.com
Infrared (IR) Spectroscopy: Linear dichroism measurements in infrared spectroscopy can also be used to determine the order parameter. jkps.or.kr This technique utilizes the fact that the absorption of polarized infrared light depends on the orientation of the molecular transition moments relative to the polarization direction. jkps.or.krnih.gov By measuring the dichroic ratio of a specific vibrational band, such as the C=C stretching vibration of a benzene (B151609) ring, the order parameter can be directly calculated. jkps.or.kr
Below is a table summarizing the results from a study on the liquid crystal p-ethoxybenzylidene-p-n-butylaniline, demonstrating the temperature dependence of its refractive indices and the calculated order parameter.
| Temperature (°C) | n_e | n_o | Birefringence (Δn) | Order Parameter (S) |
| 40 | 1.785 | 1.550 | 0.235 | 0.65 |
| 50 | 1.770 | 1.555 | 0.215 | 0.59 |
| 60 | 1.750 | 1.560 | 0.190 | 0.52 |
| 70 | 1.720 | 1.565 | 0.155 | 0.42 |
| 78 (N-I) | 1.680 | 1.570 | 0.110 | 0.30 |
| 80 | 1.625 | 1.625 | 0.000 | 0.00 |
This table presents illustrative data based on typical behavior and the findings reported in the literature. cdnsciencepub.com
Theoretical Models for Order Parameter Prediction
In addition to experimental determination, theoretical models have been developed to predict the orientational order parameter and its temperature dependence.
Maier-Saupe Theory: The Maier-Saupe theory is a foundational mean-field theory for nematic liquid crystals. cam.ac.uktandfonline.com It assumes that the orientational potential experienced by a single molecule is proportional to the average orientational order of all other molecules. aps.orgaps.org This theory successfully predicts the existence of a first-order phase transition from the nematic to the isotropic phase and provides a universal curve for the temperature dependence of the order parameter. cam.ac.uktandfonline.com However, as a mean-field theory, it has limitations, particularly near the phase transition where fluctuations become significant. cam.ac.uk
Humphries-James-Luckhurst (HJL) Theory: The Humphries-James-Luckhurst theory is an extension of the Maier-Saupe theory that includes higher-order terms in the expansion of the pseudo-potential. rsc.orgrsc.org This allows for a more quantitative description of the temperature dependence of the order parameter, especially for systems where the simple Maier-Saupe potential is insufficient. rsc.orgrsc.org The HJL theory has been successfully applied to multicomponent liquid crystalline mixtures and can predict phenomena such as phase separation. royalsocietypublishing.org
Role of Molecular Association and Dimerization
In many liquid crystalline systems, particularly those with polar groups, molecular association and dimerization play a crucial role in the formation and stability of mesophases. For Schiff base liquid crystals like this compound, which possess a central C=N linkage and terminal alkoxy and alkyl chains, intermolecular interactions are dominated by van der Waals forces and dipole-dipole interactions.
The arrangement of molecules in the liquid crystalline state is a direct consequence of these forces. The elongated shape of this compound promotes anisotropic interactions, where the molecules tend to align along a common axis. This orientational order is the fundamental characteristic of the nematic phase.
Self-Assembly Mechanisms
The transition from an isotropic liquid to a more ordered liquid crystal phase is a classic example of self-assembly, driven by the minimization of free energy. For this compound, this process is governed by the subtle interplay of intermolecular forces that lead to specific, ordered arrangements of the molecules.
Upon cooling from the isotropic state, where molecules are randomly oriented, van der Waals interactions between the aromatic cores and the alkyl/alkoxy chains of this compound molecules will favor a parallel alignment, leading to the formation of a nematic (N) phase. This phase is characterized by long-range orientational order but no long-range positional order.
Further cooling can lead to the formation of smectic phases, which possess a higher degree of order. In smectic phases, the molecules are not only orientationally ordered but are also arranged in layers. The formation of these layers is a form of one-dimensional positional ordering and is a key self-assembly mechanism in many calamitic liquid crystals. mdpi.com The stability and type of smectic phase (e.g., Smectic A where molecules are perpendicular to the layer planes, or Smectic C where they are tilted) are highly dependent on the molecular structure.
Studies on related Schiff base systems have shown a distinct "odd-even" effect, where the transition temperatures and the stability of the mesophases alternate as the number of carbon atoms in the flexible alkyl or alkoxy chains is incrementally increased. researchgate.net This effect is a direct consequence of the change in molecular shape and packing efficiency with the addition of each methylene (B1212753) unit in the chain.
The table below illustrates the phase transitions for a homologous series of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyanilines, demonstrating the influence of the alkoxy chain length on the type and stability of the liquid crystal phases. While this system is more complex than this compound, it exemplifies the general principles of self-assembly in Schiff base liquid crystals.
| Compound (n) | Crystal to Nematic/Smectic (°C) | Nematic to Isotropic (°C) | Smectic to Nematic (°C) | Mesophases Observed |
| 1 | 120.5 | 163.8 | - | N |
| 2 | 115.2 | 152.4 | - | N |
| 3 | 109.8 | 145.6 | - | N |
| 4 | 105.3 | 141.2 | 110.1 | SmC, N |
| 5 | 101.1 | 138.5 | 115.4 | SmC, N |
| 6 | 98.7 | 135.9 | 120.2 | SmC, SmA, N |
| 7 | 95.4 | 133.6 | 125.3 | SmC, SmA, N |
| 8 | 92.1 | - | 131.8 | SmC, SmA |
| 9 | 89.9 | - | 130.2 | SmC, SmA |
| 10 | 87.6 | - | 128.7 | SmC, SmA |
Data adapted from a study on 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyanilines. researchgate.net This table is for illustrative purposes to show the effect of chain length on phase behavior in a related class of compounds.
In the context of this compound, the butoxy and ethyl chains are relatively short, which, based on trends in homologous series, would likely favor the formation of a nematic phase. The presence of smectic phases would depend on the delicate balance of core-core and chain-chain interactions. The self-assembly into these ordered fluid phases is a direct manifestation of the underlying intermolecular forces and the drive to achieve a thermodynamically stable arrangement.
Electromagnetic Properties Research of P Butoxybenzylidene P Ethylaniline
Optical Anisotropy and Birefringence Characterization
The study of the optical properties of liquid crystals, such as p-Butoxybenzylidene p-ethylaniline, is fundamental to understanding their behavior and potential applications in electro-optical devices. A key characteristic of the nematic phase of these materials is their optical anisotropy, which leads to the phenomenon of birefringence. This property arises from the orientational order of the elongated molecules, causing the refractive index to be dependent on the polarization direction of light relative to the director axis of the liquid crystal.
Detailed Research Findings
In the nematic phase, these materials are optically uniaxial, meaning they exhibit two principal refractive indices: the extraordinary refractive index (nₑ) for light polarized parallel to the director, and the ordinary refractive index (nₒ) for light polarized perpendicular to the director. The difference between these two indices (Δn = nₑ - nₒ) is the birefringence, a crucial parameter for device applications.
The birefringence of nematic liquid crystals is strongly dependent on temperature. As the temperature increases within the nematic range, the orientational order of the molecules decreases, leading to a reduction in the difference between nₑ and nₒ. Consequently, the birefringence decreases with increasing temperature, eventually becoming zero at the nematic-isotropic transition temperature (Tₙᵢ), where the material becomes optically isotropic with a single refractive index (nᵢ).
The temperature dependence of the refractive indices and birefringence provides information about the molecular polarizability and the orientational order parameter (S) of the liquid crystal. The order parameter, a measure of the long-range orientational order, can be determined from the refractive index data using methods like the Vuks and Neugebauer models. ias.ac.in
Data on a Representative Compound
Due to the limited availability of specific data for this compound, the following table presents refractive index and birefringence data for a closely related and well-studied nematic liquid crystal, N-(4'-ethoxybenzylidene)-4-n-butylaniline (EBBA), to illustrate the typical behavior. The measurements were taken at a wavelength of 589.3 nm. rdd.edu.iqresearchgate.net
| Temperature (°C) | nₑ (Extraordinary Refractive Index) | nₒ (Ordinary Refractive Index) | Δn (Birefringence) |
| 38 | 1.795 | 1.551 | 0.244 |
| 42 | 1.785 | 1.553 | 0.232 |
| 46 | 1.774 | 1.555 | 0.219 |
| 50 | 1.762 | 1.557 | 0.205 |
| 54 | 1.748 | 1.559 | 0.189 |
| 58 | 1.732 | 1.561 | 0.171 |
| 62 | 1.714 | 1.563 | 0.151 |
| 66 | 1.694 | 1.565 | 0.129 |
| 70 | 1.671 | 1.567 | 0.104 |
| 74 | 1.643 | 1.569 | 0.074 |
| 78 | 1.608 | 1.571 | 0.037 |
| 80 (Isotropic) | 1.572 | 1.572 | 0.000 |
Note: The data presented in this table is for N-(4'-ethoxybenzylidene)-4-n-butylaniline (EBBA) and serves as a representative example of the optical anisotropy and birefringence behavior expected for this compound.
Advanced Research on Doped and Composite Systems of P Butoxybenzylidene P Ethylaniline
Impact of Nanoparticle Dispersion on Liquid Crystalline Properties
The introduction of nanoparticles (NPs) into a liquid crystal (LC) matrix can significantly alter the physical properties of the host. mdpi.comresearchgate.net The nature and extent of these changes depend on several factors, including the size, shape, concentration, and surface chemistry of the nanoparticles, as well as their interaction with the LC molecules. researchgate.net
Influence on Dielectric and Optical Properties
The dispersion of nanoparticles within a liquid crystalline medium like p-Butoxybenzylidene p-ethylaniline can lead to notable changes in its dielectric and optical characteristics. The presence of nanoparticles can affect the dielectric permittivity (ε′), dielectric loss (ε″), and dissipation factor (tan δ) of the liquid crystal. For instance, in some nematic LCs, the dispersion of certain nanoparticles has been shown to decrease ε′ in the low-frequency region. mdpi.com This phenomenon suggests an interruption of the nematic ordering due to the dipole moments of the nanoparticles not aligning with those of the LC molecules. mdpi.com
The optical properties, such as birefringence, can also be tuned by nanoparticle dispersion. An increase in birefringence has been observed in some LC systems upon the introduction of nanoparticles, with the magnitude of this change being dependent on the nanoparticle concentration and temperature. mdpi.com This tunability is a crucial aspect for the development of advanced electro-optical devices.
Interactive Table: Impact of Nanoparticle Dispersion on Dielectric Properties
| Nanoparticle Type | Host Liquid Crystal | Concentration (wt%) | Change in Dielectric Permittivity (ε') | Change in Dielectric Loss (ε'') | Reference |
| ZnO | p-methoxybenzylidene p-ethylaniline (MBEA) | Not Specified | Decreased in low-frequency region | Decreased amplitude of loss factor | mdpi.com |
| NiO | 5CB | Not Specified | Decreased | Decreased | mdpi.com |
| BaTiO₃ | 5CB | 1-10 | Increased | Not Specified | mdpi.com |
Effects on Phase Behavior and Ordering
The dispersion of nanoparticles can influence the phase transitions and the degree of ordering in liquid crystals. Nanoparticles can act as nucleation sites, potentially altering the crystallization and clearing temperatures of the LC. mdpi.com For instance, the dispersion of Fe₃O₄ nanoparticles in certain liquid crystals has been shown to reduce the clearing temperature while increasing the nematic thermal range. rasayanjournal.co.in
The presence of nanoparticles can also disrupt the long-range orientational order of the liquid crystal molecules, leading to changes in the order parameter. This disruption can be attributed to the creation of free volume and the disturbance of specific intermolecular interactions, such as hydrogen bonds, which facilitates the movement of the LC molecules. researchgate.net However, at low concentrations, nanoparticles can sometimes enhance the ordering, while higher concentrations often lead to agglomeration and a decrease in order. researchgate.net
Quantum Dot Interactions with Liquid Crystalline Mediums
Quantum dots (QDs), which are semiconductor nanocrystals, have garnered significant attention for their unique optical and electronic properties. nih.gov When dispersed in liquid crystalline mediums, they can lead to the formation of novel composite materials with enhanced functionalities.
Controlled Self-Assembly of Quantum Dots in Anisotropic Media
The anisotropic nature of liquid crystals provides a template for the controlled self-assembly of quantum dots. The liquid crystal molecules can direct the alignment and organization of the QDs into specific arrangements. beilstein-journals.org This self-assembly process is often driven by a combination of forces, including van der Waals interactions, elastic forces within the liquid crystal, and specific interactions between the QD's surface ligands and the LC molecules. nih.govresearchgate.net The ability to control the spatial arrangement of QDs within the LC matrix is crucial for creating materials with tailored optical and electronic properties. beilstein-journals.org
The surface chemistry of the quantum dots plays a critical role in their self-assembly. For instance, peptides with specific terminal groups can be used to facilitate the self-assembly of QDs onto their surfaces through metal-affinity interactions. nih.gov The charge on the surface of the QDs also significantly impacts their distribution and assembly within the material. nih.gov
Effects on Dielectric and Optical Characteristics
The incorporation of quantum dots can significantly modify the dielectric and optical properties of the host liquid crystal. Studies on nematic liquid crystals dispersed with carbon-based quantum dots have shown that the dielectric anisotropy of the composite can be tuned and even its sign can be reversed with increasing QD concentration. researchgate.netfigshare.com This change is often accompanied by a faster electro-optical response time and reduced rotational viscosity. researchgate.netfigshare.com
From an optical standpoint, the dispersion of QDs can influence the absorbance and photoluminescence of the liquid crystal composite. researchgate.net The unique photoluminescent properties of QDs, such as high quantum yield and size-tunable emission, can be imparted to the liquid crystal, opening up possibilities for new photonic and display applications. nih.gov The interaction between the QDs and the liquid crystal molecules can also lead to phenomena like triplet energy transfer, which is crucial for applications such as photon upconversion. nih.gov
Interactive Table: Effects of Quantum Dot Dispersion on Electro-Optical Properties
| Quantum Dot Type | Host Liquid Crystal | Key Finding | Reference |
| Oil Palm Leaf-based Carbon QDs | p-methoxybenzylidene p-decylaniline (MBDA) | Reversal in the sign of dielectric anisotropy with increasing concentration. | researchgate.netfigshare.com |
| CdSe/ZnS QDs | Not Specified | Self-assembly driven by peptide conjugation. | nih.gov |
| Anthracene-based ligands on QDs | Not Specified | Enhanced triplet energy transfer rates with specific anchoring groups. | nih.gov |
Theoretical Modeling of Host-Guest Interactions
Understanding the complex interactions between the host liquid crystal molecules and the guest nanoparticles or quantum dots is fundamental to designing new composite materials. Theoretical modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), provides valuable insights into these host-guest interactions. researchgate.netresearchgate.net
These theoretical approaches can be used to investigate the complexation behavior at a molecular level by determining the forces that stabilize the guest molecules within the host matrix. researchgate.net For example, DFT calculations can help in understanding the binding of ligands to quantum dot surfaces and how the orientation of these ligands affects properties like triplet energy transfer. nih.gov Models such as the modified Stern-Volmer model can be employed to quantify ligand binding on QDs. nih.gov Furthermore, theoretical studies can predict how an external electric field influences the molecular properties of the liquid crystal, such as its polarizability, which is crucial for electro-optical applications. researchgate.net These computational methods complement experimental findings and provide a deeper understanding of the structure-property relationships in these advanced composite systems.
Molecular Engineering and Structure Property Relationship Studies
Rational Design Principles for Modifying Liquid Crystalline Behavior
The liquid crystalline behavior of p-Butoxybenzylidene p-ethylaniline is not a static property but can be finely tuned through rational molecular design. The fundamental principle lies in altering the delicate balance of intermolecular forces that govern the formation and stability of mesophases. Key strategies for modification revolve around the three main components of the molecule: the terminal chains, the central core, and the linking group.
Terminal Chain Modification: The lengths of the alkoxy (butoxy) and alkyl (ethyl) chains at the para-positions of the phenyl rings play a crucial role in determining the type and temperature range of the liquid crystal phases.
Chain Length and Mesophase Type: Increasing the length of the flexible terminal chains generally promotes the formation of more ordered smectic phases over the nematic phase. This is attributed to the increased van der Waals interactions between the aliphatic chains, which favor a layered arrangement.
Core Structure Modification: While this article focuses on this compound, it is important to understand that modifications to the central phenyl rings, such as the introduction of lateral substituents, can significantly impact its properties. These substitutions can alter the molecular width, disrupt the packing efficiency, and consequently lower the clearing point and affect the mesophase stability.
Linking Group Variation: The azomethine (-CH=N-) or Schiff base linkage is a cornerstone of this molecule's liquid crystalline nature. It provides a degree of rigidity and linearity to the core. While not a modification to the target compound itself, comparative studies with molecules containing different linking groups (e.g., ester, azo) reveal the imine group's effectiveness in promoting mesomorphism.
Correlation of Molecular Architecture with Mesophase Stability
The stability of the mesophases exhibited by this compound is a direct consequence of its molecular architecture. The interplay between the rigid core and the flexible terminal chains dictates the thermal stability of the nematic and any potential smectic phases.
The rigid core, consisting of the two phenyl rings and the imine bridge, provides the necessary anisotropy of shape (rod-like) for the formation of liquid crystalline phases. The π-electron systems of the aromatic rings contribute to the polarizability anisotropy, which is a key factor in the intermolecular attractive forces.
Interactive Data Table: General Trends in Homologous Series of p-Alkoxybenzylidene-p-alkylanilines
| Alkoxy Chain Length | Alkyl Chain Length | General Effect on Melting Point | General Effect on Clearing Point (N-I) | Predominant Mesophase |
| Short (e.g., Methoxy) | Short (e.g., Ethyl) | Relatively High | Lower | Nematic |
| Medium (e.g., Butoxy) | Medium (e.g., Butyl) | Often Lower | Higher | Nematic, possibly Smectic |
| Long (e.g., Octyloxy) | Long (e.g., Octyl) | Increases | May decrease after a maximum | Smectic |
Note: This table represents generalized trends observed in homologous series and is for illustrative purposes. Actual values for specific compounds can vary.
Predictive Models for Tailoring Electromagnetic Responses
The utility of this compound in electro-optic applications is intrinsically linked to its response to external electric and magnetic fields. Predictive models are crucial for understanding and tailoring these responses for specific device requirements. These models are primarily based on the relationship between molecular structure and macroscopic properties like dielectric anisotropy (Δε) and refractive index anisotropy (Δn).
Dielectric Anisotropy (Δε): The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. For a molecule to exhibit a significant Δε, it must possess a permanent dipole moment and a high degree of orientational order. In this compound, the main contribution to the dipole moment comes from the butoxy and ethyl groups and the imine linkage.
Predicting Δε: Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the molecular dipole moment and its components along the principal molecular axes. By considering the ordering of the molecules in the nematic phase (described by the order parameter, S), it is possible to estimate the macroscopic dielectric anisotropy. A positive Δε, where ε∥ > ε⊥, is typical for calamitic (rod-shaped) liquid crystals like the one , where the dominant component of the dipole moment is along the long molecular axis.
Refractive Index Anisotropy (Δn): Also known as birefringence, Δn is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. This property is a direct consequence of the anisotropy of the molecular polarizability.
Predicting Δn: The molecular polarizability can also be calculated using computational chemistry methods. The Clausius-Mossotti equation provides a link between the molecular polarizability and the macroscopic refractive index. The birefringence of the material is then related to the anisotropy of the molecular polarizability and the order parameter. For this compound, the extended π-conjugation in the aromatic core leads to a significant polarizability anisotropy and thus a notable birefringence.
By systematically modifying the molecular structure, for instance, by changing the length of the terminal chains or introducing different substituent groups, these predictive models allow researchers to forecast the impact on Δε and Δn. This predictive capability is invaluable for the rational design of new liquid crystal materials with optimized electromagnetic responses for applications in displays, optical switches, and other photonic devices.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for structural characterization of p-butoxybenzylidene p-ethylaniline and its derivatives?
- Methodological Answer : Utilize resonant two-photon ionization mass spectrometry (R2PI-MS) and mass-analyzed threshold ionization (MATI) spectroscopy to resolve vibronic features and ionization thresholds. These methods are effective for analyzing alkyl chain effects on ionization energy and vibrational modes . Complement with UV-vis and FT-IR spectroscopy to assess substituent-induced electronic transitions and functional groups, as demonstrated in substituted aniline dye synthesis .
Q. How can researchers optimize synthetic protocols for p-ethylaniline derivatives in organic chemistry applications?
- Methodological Answer : Employ diazotization and coupling reactions to introduce substituents (e.g., nitro, chloro, or methoxy groups) to the aniline core. Monitor reaction conditions (pH, temperature) to control regioselectivity. For example, p-ethylaniline can be functionalized with uracil derivatives to synthesize phenylazo dyes, with purity verified via elemental analysis and NMR .
Q. What safety protocols are critical when handling p-butoxybenzylidene p-ethylaniline in laboratory settings?
- Methodological Answer : Follow guidelines in safety data sheets (SDS):
- Use fume hoods, protective goggles, and chemical-resistant gloves.
- Avoid prolonged storage due to degradation risks.
- Dispose of waste via certified hazardous waste services, adhering to federal and local regulations .
Advanced Research Questions
Q. How do retention factors (k) for p-ethylaniline vary across chromatographic columns, and how should researchers interpret these discrepancies?
- Methodological Answer : Retention factors depend on stationary phase chemistry. For instance, p-ethylaniline exhibits k = 0.59 ± 0.02 on poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) columns but lower k values (0.40 ± 0.01) on hydroxyl-functionalized multiwalled carbon nanotube (OH-MWCNT) columns. Differences arise from hydrophobic interactions and π-π stacking. Validate results using USP-tailing factor calculations and control column temperature at 40°C to minimize variability .
Q. What experimental strategies address contradictions in substituent effects on liquid crystal mixtures containing p-butoxybenzylidene p-ethylaniline?
- Methodological Answer : In mixtures like MBBA (82.09% p-methoxybenzylidene-p-butylaniline) with p-butoxybenzylidene derivatives, use parallel SnO₂-coated glass plates (27.01 μm spacing) to apply electric/magnetic fields. Measure phase difference decreases under identical conditions to isolate substituent-induced elastic constant variations .
Q. How can researchers design controlled studies to evaluate substituent electronic effects on p-ethylaniline-based dye absorption spectra?
- Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., nitro, cyano) and electron-donating (e.g., methoxy, ethyl) groups. Use UV-vis spectroscopy in solvents of varying polarity (e.g., ethanol, DMSO) to assess solvatochromism. For example, p-ethylaniline-linked phenylazouracil dyes show bathochromic shifts in polar solvents due to enhanced charge transfer .
Q. What statistical approaches are appropriate for analyzing retention time variability in chromatographic studies of p-ethylaniline analogs?
- Methodological Answer : Apply ANOVA to compare retention factors across columns (e.g., Column Ia vs. Column III). Calculate plate counts (e.g., 25,800 plates/m) and asymmetry factors at 5% peak height. Use linear regression to correlate substituent Hammett constants (σ) with k values for predictive modeling .
Data Analysis and Reporting Guidelines
Q. How should researchers document synthesis and characterization data to meet peer-review standards?
- Methodological Answer :
- Structural Data : Report spectroscopic peaks (e.g., FT-IR: N-H stretch at ~3400 cm⁻¹; ¹H NMR: ethyl CH₃ at δ 1.2–1.4 ppm) .
- Chromatography : Include retention factors, plate counts, and tailing factors in tabular format. Highlight outliers with >5% RSD .
- Safety : Attach SDS revisions and disposal certifications in appendices .
Q. What frameworks ensure rigorous formulation of research questions for p-butoxybenzylidene p-ethylaniline studies?
- Methodological Answer : Apply the PICO framework:
- Population : Target molecules (e.g., substituted anilines).
- Intervention : Experimental variables (e.g., column type, substituent groups).
- Comparison : Baseline parameters (e.g., unmodified aniline).
- Outcome : Measured properties (e.g., k values, absorption maxima).
- Use FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
